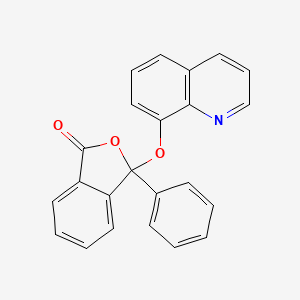![molecular formula C18H18BrN3O2S2 B11652415 4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole](/img/structure/B11652415.png)
4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(4-Benzylpiperidin-1-yl)sulfonyl]-7-bromo-2,1,3-benzothiadiazole: is a chemical compound with the following IUPAC name: 4-[(4-benzyl-1-piperidinyl)sulfonyl]aniline . Its molecular formula is C₁₈H₂₂N₂O₂S , and its molecular weight is approximately 330.45 g/mol . This compound belongs to the class of benzothiadiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiadiazole ring.
Preparation Methods
Synthetic Routes: The synthetic routes for this compound involve the introduction of a sulfonyl group onto aniline. One common method is the reaction of 4-hydroxybenzenesulfonyl chloride with N-benzylpiperidine in the presence of a base. The resulting compound is then brominated to yield the final product.
Reaction Conditions:Sulfonylation: The reaction typically occurs at room temperature (RT) using a suitable solvent (e.g., dichloromethane or acetonitrile).
Bromination: Bromination can be carried out using N-bromosuccinimide (NBS) or other brominating agents.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further optimization and scale-up.
Chemical Reactions Analysis
Reactivity:
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of sulfone derivatives.
Substitution: Nucleophilic substitution reactions may occur at the benzyl or piperidine positions.
Reduction: Reduction of the sulfonyl group could yield the corresponding sulfonamide.
Sulfonylation: 4-hydroxybenzenesulfonyl chloride, base (e.g., triethylamine).
Bromination: N-bromosuccinimide (NBS), inert solvent (e.g., chloroform).
Major Products: The major product of the sulfonylation reaction is 4-[(4-benzylpiperidin-1-yl)sulfonyl]aniline .
Scientific Research Applications
This compound finds applications in various fields:
Medicinal Chemistry: It may serve as a scaffold for designing potential drugs due to its structural features.
Materials Science: Its unique properties could contribute to the development of functional materials.
Biological Studies: Researchers explore its interactions with biological targets.
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets or pathways.
Comparison with Similar Compounds
Properties
Molecular Formula |
C18H18BrN3O2S2 |
|---|---|
Molecular Weight |
452.4 g/mol |
IUPAC Name |
7-(4-benzylpiperidin-1-yl)sulfonyl-4-bromo-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C18H18BrN3O2S2/c19-15-6-7-16(18-17(15)20-25-21-18)26(23,24)22-10-8-14(9-11-22)12-13-4-2-1-3-5-13/h1-7,14H,8-12H2 |
InChI Key |
ZWAVTAQNYZISFS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C4=NSN=C34)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(E)-8-ethoxy-6-(2-methoxystyryl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B11652332.png)
![N-Acetyl-4-(4,4,8-trimethyl-4,5-dihydro-2,3-dithia-5-aza-cyclopenta[a]naphthalen-1-ylideneamino)-benzenesulfonamide](/img/structure/B11652342.png)
![N-[(Z)-[(4,6-dimethylpyrimidin-2-yl)amino]{[4-(2-phenylethoxy)phenyl]amino}methylidene]-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide](/img/structure/B11652352.png)
![ethyl 2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B11652365.png)
![2-[4-(4-Chlorobenzoyl)piperazin-1-yl]-4-phenylquinazoline](/img/structure/B11652369.png)
![Ethyl 5-(acetyloxy)-2-[(diethylamino)methyl]-1-methyl-6,8-diphenyl-1,6-dihydropyrrolo[2,3-e]indazole-3-carboxylate](/img/structure/B11652370.png)
![1-[2-(2-Bromophenoxy)propanoyl]indoline](/img/structure/B11652371.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-{[2-(ethoxycarbonyl)phenyl]carbamoyl}-4-methylthiophene-3-carboxylate](/img/structure/B11652375.png)

![methyl 2-[({[6-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B11652401.png)

![(5E)-5-(3-ethoxy-4-{2-[2-(2-methylphenoxy)ethoxy]ethoxy}benzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11652410.png)
![Ethyl 4-{[4-(ethoxycarbonyl)phenyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B11652427.png)
![(5Z)-5-[(3-methoxy-4-propoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B11652435.png)
